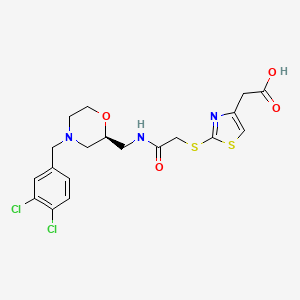

CCR3 antagonist 1

Description

Properties

IUPAC Name |

2-[2-[2-[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylamino]-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O4S2/c20-15-2-1-12(5-16(15)21)8-24-3-4-28-14(9-24)7-22-17(25)11-30-19-23-13(10-29-19)6-18(26)27/h1-2,5,10,14H,3-4,6-9,11H2,(H,22,25)(H,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXNXHODSIQDRT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of CCR3 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2][3] Its primary ligands include eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[4] The central role of the CCR3-eotaxin axis in allergic inflammation has positioned it as a key therapeutic target for diseases such as asthma, allergic rhinitis, and atopic dermatitis.[5] This technical guide provides an in-depth overview of the discovery and development of small molecule CCR3 antagonists, detailing the associated signaling pathways, experimental methodologies, and a summary of key compounds.

The CCR3 Signaling Pathway

CCR3 activation by its chemokine ligands initiates a cascade of intracellular signaling events primarily through its coupling to the Gαi subunit of the heterotrimeric G protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. More critically for its pro-inflammatory functions, the dissociation of the Gβγ subunits from Gαi triggers downstream signaling cascades.

Key signaling events following CCR3 activation include:

-

Phospholipase C (PLC) Activation: The Gβγ subunits activate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a crucial second messenger that contributes to cellular activation and chemotaxis.

-

MAPK Pathway Activation: CCR3 signaling also activates the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38. These pathways are essential for processes such as cell migration, degranulation, and cytokine production.

-

β-Arrestin Recruitment: Upon ligand binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the intracellular domains of CCR3, β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization and internalization, which terminates G protein-mediated signaling. However, β-arrestin can also act as a scaffold for other signaling molecules, initiating G protein-independent signaling pathways. The development of "biased antagonists" that selectively block G protein signaling while allowing or even promoting β-arrestin-mediated receptor internalization is an area of active research to potentially avoid the development of drug tolerance.

The Discovery and Development Workflow

The journey of a CCR3 antagonist from a concept to a potential therapeutic follows a well-defined, multi-stage process typical for small molecule GPCR drug discovery.

Key Experimental Protocols

The development of CCR3 antagonists relies on a suite of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a test compound for the CCR3 receptor. It measures the ability of a compound to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human CCR3 (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a radiolabeled CCR3 ligand (e.g., [¹²⁵I]-eotaxin-1) with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Incubate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

To determine non-specific binding, a parallel set of wells is incubated with a high concentration of an unlabeled known CCR3 ligand.

-

-

Separation and Detection:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes with the bound radioligand are trapped on the filter.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of a CCR3 antagonist to block the increase in intracellular calcium triggered by an agonist.

Methodology:

-

Cell Preparation:

-

Seed CCR3-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.

-

Incubate for approximately 1 hour at 37°C to allow for dye uptake.

-

-

Assay Procedure:

-

Place the cell plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

Add varying concentrations of the test antagonist to the wells and incubate for a short period.

-

Stimulate the cells by adding a fixed concentration of a CCR3 agonist (e.g., eotaxin-1) that elicits a submaximal response (EC80).

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Plot the agonist-induced fluorescence response against the log concentration of the antagonist.

-

Determine the IC50 value of the antagonist for the inhibition of the calcium response.

-

In Vitro Eosinophil Chemotaxis Assay

This assay directly assesses the ability of a CCR3 antagonist to inhibit the migration of eosinophils towards a chemoattractant.

Methodology:

-

Eosinophil Isolation:

-

Isolate eosinophils from the peripheral blood of healthy or allergic donors using techniques such as negative selection with immunomagnetic beads.

-

-

Chemotaxis Assay:

-

Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane (typically 5 µm pores) separating the upper and lower wells.

-

Place a solution containing a CCR3 agonist (e.g., eotaxin-1) in the lower wells.

-

In the upper wells, add the isolated eosinophils that have been pre-incubated with varying concentrations of the CCR3 antagonist or vehicle control.

-

Incubate the chamber at 37°C in a humidified CO2 incubator for a period that allows for cell migration (e.g., 1-3 hours).

-

-

Quantification of Migration:

-

After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.

-

Determine the IC50 value for the inhibition of eosinophil migration.

-

In Vivo Ovalbumin (OVA)-Induced Asthma Mouse Model

This is a widely used preclinical model to evaluate the efficacy of CCR3 antagonists in a relevant disease setting.

Methodology:

-

Sensitization:

-

Sensitize mice (e.g., BALB/c strain) by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on days 0 and 14.

-

-

Drug Administration:

-

Administer the CCR3 antagonist or vehicle control to the sensitized mice via a clinically relevant route (e.g., oral gavage) at a specified time before the allergen challenge.

-

-

Allergen Challenge:

-

On subsequent days (e.g., days 28, 29, and 30), challenge the mice with an aerosolized solution of OVA for a defined period (e.g., 20-30 minutes) using a nebulizer.

-

-

Assessment of Airway Inflammation and Hyperresponsiveness:

-

Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, perform a BAL to collect cells from the airways. Perform differential cell counts to quantify the number of eosinophils and other inflammatory cells.

-

Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent like methacholine using techniques such as invasive or non-invasive plethysmography.

-

-

Data Analysis:

-

Compare the extent of eosinophilic inflammation, mucus production, and AHR in the antagonist-treated group to the vehicle-treated group to determine the in vivo efficacy of the compound.

-

Quantitative Data for Selected CCR3 Antagonists

Numerous small molecule CCR3 antagonists have been developed and characterized. The table below summarizes key quantitative data for some of the notable compounds.

| Compound | Chemical Class | Assay Type | Species | Potency (IC50/Ki) | Reference |

| DPC168 | (N-ureidoalkyl)benzylpiperidine | Eotaxin-induced Chemotaxis | Human | 10-60 pM (IC50) | |

| Eotaxin-induced Chemotaxis | Mouse | 41 nM (IC50) | |||

| GW766994 | N/A | N/A | Human | >90% receptor occupancy in clinical trials | |

| UCB35625 (J113863) | N/A | CCR3-Eotaxin Chemotaxis | Transfected Cells | 93.7 nM (IC50) | |

| CCR1-MIP-1α Chemotaxis | Transfected Cells | 9.6 nM (IC50) | |||

| Compound 1b | 2-(benzothiazolethio)acetamide | ¹²⁵I-Eotaxin Binding | Human (CHO cells) | 2.3 nM (IC50) | |

| Eotaxin-induced Ca²⁺ Mobilization | Human Eosinophils | 27 nM (IC50) | |||

| RANTES-induced Ca²⁺ Mobilization | Human Eosinophils | 13 nM (IC50) | |||

| SB328437 | N/A | N/A | N/A | N/A | |

| AKST4290 | N/A | N/A | Human | N/A | |

| AZD3778 | Small Molecule | ¹²⁵I-eotaxin-1 Binding | Human (K562 cells) | 6.3 nM (Ki) |

N/A: Not available in the cited sources.

Clinical Development and Future Perspectives

Despite promising preclinical data, the clinical development of CCR3 antagonists has been challenging. Several compounds, including GW766994, have been evaluated in clinical trials for asthma but failed to demonstrate significant clinical efficacy in reducing airway eosinophilia, although some modest improvements in airway hyperresponsiveness were observed. The reasons for this disconnect between preclinical and clinical results are likely multifactorial and may include species differences, the complexity of the inflammatory cascade in human asthma, and the potential for drug tolerance with unbiased antagonists.

The development of biased CCR3 antagonists that promote receptor internalization without activating G protein signaling pathways is a promising strategy to overcome some of these limitations. Additionally, exploring the role of CCR3 in other diseases with eosinophilic or mast cell involvement, such as eosinophilic esophagitis and certain cancers, may open new therapeutic avenues for this class of drugs.

Conclusion

The discovery and development of CCR3 antagonists represent a focused effort to target a key driver of allergic inflammation. A comprehensive understanding of the CCR3 signaling pathway and the application of a robust suite of in vitro and in vivo assays are critical for the identification and optimization of potent and selective antagonists. While clinical success has been elusive to date, ongoing research into biased antagonism and the exploration of new therapeutic indications may yet unlock the full potential of targeting CCR3.

References

An In-Depth Technical Guide to the Pharmacodynamics of CCR3 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of C-C chemokine receptor 3 (CCR3) antagonists, a class of molecules with significant therapeutic potential for allergic and inflammatory diseases. Given that "CCR3 antagonist 1" is a placeholder, this document synthesizes data from several well-characterized small molecule CCR3 antagonists, including YM-344031, SB-328437, and UCB35625, to provide a representative and detailed understanding of this drug class.

Introduction to CCR3 and Its Role in Inflammation

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1] Its endogenous ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[2] The interaction between these chemokines and CCR3 triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory mediators.[1][2] Consequently, the CCR3 signaling pathway is a key driver in the pathophysiology of various allergic and inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis.[3]

CCR3 antagonists are compounds designed to block the binding of eotaxins and other chemokines to the CCR3 receptor, thereby inhibiting its activation and downstream signaling. This mechanism of action effectively reduces the migration and activation of inflammatory cells to target tissues, mitigating the inflammatory response.

Quantitative Pharmacodynamics of Representative CCR3 Antagonists

The following tables summarize the in vitro and in vivo pharmacodynamic properties of several well-studied CCR3 antagonists. These data provide a quantitative basis for comparing the potency and efficacy of these compounds.

Table 1: In Vitro Potency of CCR3 Antagonists

| Compound | Assay Type | Ligand | Cell Type/Preparation | IC50 (nM) | Reference(s) |

| YM-344031 | Ligand Binding | Eotaxin-1 | Human CCR3-expressing cells | 3.0 | |

| Ligand Binding | RANTES | Human CCR3-expressing cells | 16.3 | ||

| Ca2+ Flux | Eotaxin-1 | Human CCR3-expressing cells | 5.4 | ||

| Chemotaxis | Eotaxin-1 | Human CCR3-expressing cells | 19.9 | ||

| SB-328437 | Ligand Binding | Eotaxin-1 | Not Specified | 4.5 | |

| Ca2+ Mobilization | Eotaxin-1 | Not Specified | 38 | ||

| Ca2+ Mobilization | Eotaxin-2 | Not Specified | 35 | ||

| Ca2+ Mobilization | MCP-4 | Not Specified | 20 | ||

| UCB35625 | Chemotaxis | Eotaxin-1 | CCR3 Transfectants | 93.8 | |

| HIV-1 Entry | HIV-1 isolate 89.6 | NP-2 cells | 57 | ||

| DPC-168 | Chemotaxis | Not Specified | Eosinophils | 41 |

Table 2: In Vivo Efficacy of CCR3 Antagonists

| Compound | Animal Model | Effect | Dosage | Reference(s) |

| YM-344031 | Cynomolgus Monkey | Inhibition of eotaxin-1-induced eosinophil shape change | 1-10 mg/kg (oral) | |

| Mouse Allergy Model | Prevention of immediate and late-phase allergic skin reactions | 100 mg/kg (oral) | ||

| SB-328437 | Winnie Murine Model of Spontaneous Chronic Colitis | Attenuation of disease activity and gross morphological damage to the inflamed intestines | Not Specified | |

| Winnie Murine Model of Spontaneous Chronic Colitis | Reduction of eosinophils and their regulatory molecules in the inflamed colon and circulation | Not Specified |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CCR3 signaling pathway and a general workflow for the pharmacodynamic evaluation of CCR3 antagonists.

Caption: CCR3 Signaling Pathway.

Caption: Experimental Workflow for CCR3 Antagonist Evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the pharmacodynamic characterization of CCR3 antagonists. These should be optimized for specific compounds and experimental conditions.

Objective: To determine the binding affinity (Ki) of a test compound for the CCR3 receptor.

Materials:

-

Human CCR3-expressing cell membranes (e.g., from HEK293 or CHO cells)

-

Radioligand (e.g., [125I]eotaxin-1)

-

Test compound and unlabeled eotaxin-1

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of the test compound and a saturating concentration of unlabeled eotaxin-1 (for determining non-specific binding).

-

In a 96-well plate, combine the CCR3-expressing cell membranes, radioligand, and either buffer (for total binding), unlabeled eotaxin-1 (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Objective: To measure the functional inhibition of CCR3-mediated intracellular calcium release by a test compound.

Materials:

-

Human CCR3-expressing cells (e.g., HEK293 or CHO)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Eotaxin-1

-

Test compound

-

Fluorometric Imaging Plate Reader (FLIPR)

Protocol:

-

Seed the CCR3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution. Incubate for a specified time at 37°C.

-

Prepare a plate with serial dilutions of the test compound and another plate with a concentration of eotaxin-1 that elicits a submaximal response (e.g., EC80).

-

Place both the cell plate and the compound/agonist plates into the FLIPR instrument.

-

Initiate the assay by adding the test compound to the cells and record the fluorescence for a short period to assess for agonist activity.

-

Then, add eotaxin-1 to the wells and continue to record the fluorescence to measure the inhibitory effect of the test compound on the eotaxin-1-induced calcium flux.

-

Analyze the data to determine the IC50 of the test compound.

Objective: To assess the ability of a test compound to inhibit the migration of CCR3-expressing cells towards a chemoattractant.

Materials:

-

CCR3-expressing cells (e.g., primary eosinophils or a CCR3-transfected cell line)

-

Boyden chamber apparatus with a porous membrane (e.g., 5 µm pores)

-

Chemoattractant (e.g., eotaxin-1)

-

Test compound

-

Assay medium (e.g., RPMI with 0.1% BSA)

-

Cell staining reagents (e.g., Diff-Quik)

Protocol:

-

Pre-treat the CCR3-expressing cells with various concentrations of the test compound or vehicle control.

-

Add the chemoattractant to the lower wells of the Boyden chamber.

-

Place the porous membrane over the lower wells.

-

Add the pre-treated cells to the upper chamber.

-

Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration.

-

After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50.

Conclusion

The pharmacodynamic characterization of CCR3 antagonists reveals a class of potent inhibitors of eosinophil and other inflammatory cell functions. The data presented for representative compounds demonstrate their ability to effectively block CCR3-mediated signaling and cellular responses both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel CCR3 antagonists for the treatment of a range of allergic and inflammatory diseases. The continued refinement of these molecules holds significant promise for providing new therapeutic options for patients with these conditions.

References

The Role of CCR3 Antagonism in Eosinophil Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are granulocytic leukocytes implicated as key effector cells in the pathogenesis of a range of inflammatory and allergic conditions, most notably eosinophilic asthma, atopic dermatitis, and eosinophilic gastroenteritis.[1][2][3][4] A critical step in the inflammatory cascade of these diseases is the migration of eosinophils from the bloodstream into affected tissues. This recruitment is not a random event but a highly orchestrated process directed by chemotactic gradients. Central to this process is the C-C Chemokine Receptor 3 (CCR3), which is abundantly expressed on the surface of eosinophils.[5] Its specific ligands, primarily the eotaxin chemokines (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26), are released at sites of allergic inflammation, creating a chemical trail that selectively summons eosinophils.

Given its pivotal role, CCR3 has emerged as a highly attractive therapeutic target for diseases characterized by eosinophilic inflammation. The development of CCR3 antagonists—molecules designed to block the interaction between eotaxins and their receptor—represents a targeted strategy to inhibit eosinophil recruitment and thereby mitigate tissue damage and alleviate disease symptoms. This guide provides an in-depth examination of the CCR3 signaling pathway, the mechanism of its antagonists, quantitative data on their efficacy, and the detailed experimental protocols used for their evaluation.

The CCR3 Signaling Pathway in Eosinophils

CCR3 is a G-protein-coupled receptor (GPCR). Upon binding of a ligand such as eotaxin-1 (CCL11), the receptor undergoes a conformational change that activates its associated heterotrimeric G-protein, specifically of the Gαi subtype. This activation initiates a cascade of downstream signaling events crucial for the cellular responses of eosinophils.

The dissociation of the G-protein into its Gαi and Gβγ subunits triggers multiple effector pathways:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid release of stored calcium (Ca2+) into the cytoplasm. This intracellular calcium flux is a critical second messenger.

-

MAPK Pathways: CCR3 activation also stimulates mitogen-activated protein kinase (MAPK) pathways, including the ERK1/2 and p38 pathways. The ERK pathway is often regulated through PI3K-γ and Ras-Raf1 signaling.

These signaling events culminate in cytoskeletal rearrangement, actin polymerization, and cellular polarization, which are the fundamental mechanics driving chemotaxis—the directed movement of the eosinophil towards the chemokine source. Furthermore, these pathways also mediate other eosinophil functions like degranulation and the release of reactive oxygen species.

Mechanism of Action of CCR3 Antagonists

CCR3 antagonists are typically small molecules or biologics that function by competitively inhibiting the binding of eotaxin and other chemokine ligands to the CCR3 receptor. By occupying the receptor's binding site, these antagonists prevent the conformational change necessary for G-protein activation and the initiation of downstream signaling. This blockade effectively neutralizes the chemotactic signal, preventing the recruitment of eosinophils to inflammatory sites.

More recent developments have focused on "biased antagonists," which are designed to selectively block G-protein signaling while permitting other receptor functions, such as β-arrestin-mediated internalization. This approach may offer therapeutic advantages by preventing the development of drug tolerance.

Quantitative Efficacy of CCR3 Antagonists

The potency of CCR3 antagonists is quantified using various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a standard measure of efficacy in functional assays like chemotaxis and calcium mobilization. The following tables summarize representative data for several CCR3 antagonists.

Table 1: In Vitro Efficacy of Selected CCR3 Antagonists

| Compound | Assay Type | Cell Type | Ligand | IC50 (nM) | Reference |

| Ro-1164875 | Receptor Binding | Human CCR3-L1.2 cells | Eotaxin | 59 | |

| Ro-3202947 | Receptor Binding | Human CCR3-L1.2 cells | Eotaxin | 3.8 | |

| Ro-1164875 | Chemotaxis | Human Eosinophils | Eotaxin | 2-12 | |

| Ro-3202947 | Chemotaxis | Human Eosinophils | Eotaxin | 2-12 | |

| SB328437 | Calcium Flux | Human Eosinophils | CCR3 Agonists | - | |

| DPC168 | Chemotaxis | Human Eosinophils | Eotaxin | 0.01-0.06 (10-60 pM) | |

| R321 | Chemotaxis | Human Blood Eosinophils | Eotaxin (CCL11) | Low nanomolar |

Note: Data is compiled from multiple sources and assay conditions may vary.

Table 2: In Vivo Efficacy of Selected CCR3 Antagonists

| Compound | Animal Model | Disease Model | Effect | Reference |

| SB328437 | Winnie Mouse | Spontaneous Chronic Colitis | Reduced eosinophils in inflamed colon and circulation. | |

| Ro-1164875 | Mouse | OVA-induced Asthma | ~50% reduction in BAL eosinophilia at 300 mg/kg. | |

| Ro-3202947 | Cynomolgus Monkey | Ascaris-induced Asthma | 50% reduction in BAL eosinophilia at 40 mg/kg. | |

| DPC168 | Mouse | Allergic Airway Inflammation | Dose-dependent reduction in eosinophil recruitment. | |

| R321 | Mouse | Triple Allergen Asthma | 74% reduction in airway eosinophils, 83% in lung eosinophils. | |

| Anti-CCR3 Ab | Mouse | OVA-induced Gastroenteritis | Significantly reduced eosinophilic inflammation and mucosal injury. |

BAL: Bronchoalveolar Lavage; OVA: Ovalbumin

Experimental Protocols

The evaluation of CCR3 antagonists involves a tiered approach, progressing from in vitro assays that confirm receptor binding and functional inhibition to in vivo models that assess efficacy in a complex biological system.

Receptor Binding Assay

Objective: To determine the affinity of an antagonist for the CCR3 receptor.

Methodology:

-

Receptor Source: A stable cell line (e.g., HEK293 or L1.2) engineered to overexpress human CCR3 is typically used.

-

Radioligand: A radiolabeled CCR3 ligand, such as ¹²⁵I-eotaxin, is used as a tracer.

-

Competition: The cell membranes or whole cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, often by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of antagonist that displaces 50% of the radioligand) and the Ki (inhibitory constant) can be calculated.

Calcium Mobilization Assay

Objective: To measure the ability of an antagonist to block ligand-induced intracellular calcium release, a key functional downstream signal.

Methodology:

-

Cell Preparation: Eosinophils (either isolated from human peripheral blood or cultured cell lines) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.

-

Baseline Measurement: Cells are placed in a microplate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader) and a baseline fluorescence reading is established.

-

Antagonist Pre-incubation: The antagonist compound is added to the wells at various concentrations and incubated for a short period.

-

Agonist Stimulation: A CCR3 agonist (e.g., eotaxin-1) is injected into the wells to stimulate the receptor.

-

Kinetic Reading: The fluorescence intensity is monitored in real-time immediately following agonist addition.

-

Analysis: The peak fluorescence response is measured. The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium signal, and an IC50 value is determined.

In Vitro Chemotaxis Assay

Objective: To directly assess the antagonist's ability to inhibit the directed migration of eosinophils towards a chemoattractant.

Methodology:

-

Apparatus: A multi-well chemotaxis chamber (e.g., a Boyden or Transwell® chamber) is used. This consists of an upper and a lower compartment separated by a microporous membrane (typically 5-μm pores for eosinophils).

-

Chemoattractant: The lower chamber is filled with media containing a CCR3 ligand (e.g., eotaxin-1) to create a chemotactic gradient.

-

Cell Preparation: Purified eosinophils are pre-incubated with various concentrations of the antagonist or a vehicle control.

-

Cell Loading: The treated eosinophils are placed in the upper chamber.

-

Incubation: The chamber is incubated for a period (e.g., 1-3 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a microscope, flow cytometry, or by measuring the activity of an eosinophil-specific enzyme like eosinophil peroxidase.

-

Analysis: The percentage inhibition of migration at each antagonist concentration is calculated relative to the vehicle control, and an IC50 value is determined.

Conclusion

The CCR3 receptor remains a cornerstone in the pathophysiology of eosinophil-driven diseases. Its targeted antagonism provides a potent and selective mechanism to halt the recruitment of eosinophils to inflammatory sites. While the clinical development of some early CCR3 antagonists has faced challenges, the strategy remains highly relevant. Ongoing research, particularly into biased antagonists and novel chemical scaffolds, continues to refine this therapeutic approach. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for professionals dedicated to the discovery and development of next-generation anti-inflammatory therapeutics targeting the CCR3-eotaxin axis.

References

- 1. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]

- 2. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Role of CCR3 Antagonism in Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic inflammation, a hallmark of conditions such as asthma and allergic rhinitis, is characterized by the recruitment and activation of eosinophils in affected tissues. A key mediator of this process is the C-C chemokine receptor 3 (CCR3), which is highly expressed on eosinophils and other key effector cells of the allergic cascade. Its activation by chemokines, most notably eotaxins (CCL11, CCL24, CCL26), triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the release of pro-inflammatory mediators. Consequently, antagonism of CCR3 has emerged as a promising therapeutic strategy for the treatment of allergic diseases. This technical guide provides an in-depth overview of the role of CCR3 in allergic inflammation, focusing on the mechanism of action of CCR3 antagonists, quantitative data from preclinical and clinical studies, detailed experimental protocols for their evaluation, and a visualization of the core signaling pathways. For the purpose of this guide, "CCR3 antagonist 1" will be used as a representative model for a potent and selective small molecule inhibitor of CCR3.

Introduction to CCR3 and its Role in Allergic Inflammation

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathophysiology of allergic diseases.[1][2] It is predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes, all of which are crucial players in the immune response and inflammation.[1] The primary ligands for CCR3 are the eotaxin chemokines: eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[3] The interaction of these chemokines with CCR3 initiates a signaling cascade that results in the directed migration of eosinophils and other inflammatory cells to sites of allergic inflammation, such as the airways in asthma.[1]

Beyond its role in cell recruitment, CCR3 activation also leads to the release of cytotoxic granule proteins and reactive oxygen species from eosinophils, contributing to tissue damage and the amplification of the inflammatory response. Given its central role in eosinophil trafficking and activation, CCR3 has been identified as an attractive therapeutic target for allergic conditions. The development of CCR3 antagonists aims to block the binding of eotaxins to the receptor, thereby inhibiting the downstream signaling pathways and mitigating the inflammatory cascade.

Mechanism of Action of CCR3 Antagonists

CCR3 antagonists are a class of therapeutic agents designed to inhibit the biological functions mediated by the CCR3 receptor. These antagonists can be small molecules or monoclonal antibodies that specifically target and block the activity of CCR3. The primary mechanism of action for small molecule CCR3 antagonists is to bind to the receptor, often within the transmembrane domain, and prevent the binding of its natural chemokine ligands, such as eotaxin-1. This competitive inhibition blocks the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways.

By preventing the interaction between eotaxins and CCR3, these antagonists effectively impede the recruitment and activation of eosinophils and other immune cells at the site of inflammation. This leads to a reduction in the inflammatory infiltrate and a decrease in the release of pro-inflammatory mediators, ultimately alleviating the symptoms and underlying pathology of allergic diseases like asthma and allergic rhinitis.

Quantitative Data for CCR3 Antagonists

The potency and efficacy of CCR3 antagonists have been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data for several representative small molecule CCR3 antagonists.

Table 1: In Vitro Potency of Selected CCR3 Antagonists

| Compound | Assay Type | Target Species | IC50 (nM) | Reference |

| UCB35625 | Chemotaxis (CCL11-induced) | Human | ~500 | |

| GW766994 | Sputum Supernatant-induced Chemotaxis | Human | Not specified, but attenuated chemotaxis | |

| AZD3778 | Whole blood A2 at CCR3-receptor | Human | 200 | |

| R321 | Chemotaxis (CCL11-induced) | Human | Low nanomolar range | |

| SB-328437 | Eosinophil migration (eotaxin-induced) | Human | 4.5 |

Table 2: In Vivo Efficacy of Selected CCR3 Antagonists in Animal Models of Allergic Inflammation

| Compound | Animal Model | Route of Administration | Dose | Endpoint | % Inhibition/Reduction | Reference |

| CCR3 mAb | OVA-induced asthma (mice) | Intraperitoneal & Aerosol | Not specified | BALF Eosinophils | Significant suppression | |

| CCR3 mAb | Allergic rhinitis (mice) | Intraperitoneal | 10 mg/kg | Nasal Eosinophils | Significant reduction | |

| CCR3 mAb | Allergic rhinitis (mice) | Intraperitoneal | 20 mg/kg | Nasal Eosinophils | Significant reduction | |

| Ro-1164875 | OVA-induced asthma (mice) | Oral | 300 mg/kg | BALF Eosinophilia | ~50% | |

| Ro-1164875 | Allergic inflammation (rats) | Oral | 100 mg/kg | BALF Eosinophilia | 60% | |

| Ro-3202947 | Ascaris-induced asthma (monkeys) | Subcutaneous | 40 mg/kg | BALF Eosinophilia | 50% |

Experimental Protocols

In Vitro Eosinophil Chemotaxis Assay (Transwell Assay)

This protocol describes a method to assess the ability of a CCR3 antagonist to inhibit the migration of eosinophils towards a chemoattractant, such as eotaxin-1 (CCL11).

Materials:

-

Purified human eosinophils

-

RPMI 1640 medium with 1% FBS

-

Recombinant human eotaxin-1 (CCL11)

-

This compound

-

24-well Transwell plates (5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate eosinophils from human peripheral blood using a suitable method (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in RPMI 1640 with 1% FBS at a concentration of 1 x 10^6 cells/mL.

-

Antagonist Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of RPMI 1640 containing a predetermined optimal concentration of eotaxin-1 to the lower chamber of the 24-well plate.

-

Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.

-

Cell Staining and Counting:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom surface of the membrane with methanol.

-

Stain the cells with a staining solution.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of the CCR3 antagonist compared to the vehicle control.

In Vivo Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model in Mice

This model is widely used to evaluate the in vivo efficacy of anti-inflammatory compounds for asthma.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Sterile saline

-

This compound

-

Aerosol delivery system

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline. Control mice receive i.p. injections of saline with alum.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, i.p. injection) at a predetermined dose, starting from day 20 and continuing daily throughout the challenge period.

-

-

Aerosol Challenge:

-

On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using an aerosol delivery system.

-

-

Endpoint Analysis (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving a known volume of saline into the lungs.

-

Cell Counts: Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of eosinophils, neutrophils, lymphocytes, and macrophages.

-

Cytokine Analysis: Measure the levels of relevant cytokines and chemokines (e.g., eotaxin, IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

-

Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).

-

-

Data Analysis: Compare the number of inflammatory cells, cytokine levels, and histological scores between the CCR3 antagonist-treated group and the vehicle-treated group.

Signaling Pathways and Visualizations

CCR3 Signaling Cascade in Eosinophils

Upon binding of eotaxin, CCR3, which is coupled to a pertussis toxin-sensitive Gαi protein, initiates a complex network of intracellular signaling pathways. This leads to cellular responses critical for allergic inflammation, including chemotaxis, degranulation, and the production of reactive oxygen species. Key signaling pathways activated downstream of CCR3 include the phospholipase C (PLC) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38).

Caption: CCR3 signaling cascade in eosinophils.

Experimental Workflow for In Vivo Evaluation of a CCR3 Antagonist

The following diagram illustrates a typical workflow for assessing the efficacy of a CCR3 antagonist in a mouse model of allergic airway inflammation.

Caption: Workflow for in vivo evaluation of a CCR3 antagonist.

Conclusion

The C-C chemokine receptor 3 is a well-validated target for the therapeutic intervention of allergic inflammatory diseases. Antagonists of CCR3 have demonstrated significant efficacy in preclinical models by effectively blocking the recruitment and activation of eosinophils. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this area. Further investigation into the clinical utility of CCR3 antagonists, potentially in combination with other anti-inflammatory agents, holds promise for the future management of asthma, allergic rhinitis, and other eosinophil-driven disorders.

References

The Role of CCR3 Antagonism in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor that plays a significant role in orchestrating inflammatory responses, primarily through its interaction with chemokines like eotaxin (CCL11), CCL24, and CCL26. Emerging evidence has implicated the CCR3 signaling axis in various aspects of cancer progression, including proliferation, survival, migration, and chemoresistance.[1][2] This makes CCR3 an attractive therapeutic target in oncology. This technical guide provides an in-depth overview of the effects of CCR3 antagonists on cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

CCR3 Antagonists: Key Molecules

While "CCR3 antagonist 1" is a generic descriptor, two prominent small molecule inhibitors have been utilized in research:

-

SB 328437: A potent and selective non-peptide antagonist of CCR3.[1][2][3]

-

UCB35625 (J113863): A dual antagonist of CCR1 and CCR3.

This guide will focus on the available data for these compounds in the context of cancer cell biology.

Data Presentation: Efficacy of CCR3 Antagonists

Quantitative data on the direct cytotoxic effects of CCR3 antagonists as single agents on a wide range of cancer cell lines are limited in publicly available literature. Most studies have focused on functional assays like migration or in combination with other therapeutic agents. The available data is summarized below.

Table 1: Functional Inhibition by CCR3 Antagonists

| Antagonist | Assay | Cell Type | Ligand | IC50 | Reference |

| SB 328437 | Ca2+ Mobilization | Eosinophils | Eotaxin | 38 nM | |

| Ca2+ Mobilization | Eosinophils | Eotaxin-2 | 35 nM | ||

| Ca2+ Mobilization | Eosinophils | MCP-4 | 20 nM | ||

| UCB35625 | Chemotaxis | CCR3-transfected cells | Eotaxin | 93.7 nM | |

| HIV-1 Entry | NP-2 (glial cell line) | HIV-1 isolate 89.6 | 57 nM |

Table 2: Effect of SB 328437 on Chemoresistance in Gastric Cancer Cells

| Cell Line | Treatment | Effect | Reference |

| AGS R-5FU (5-FU-resistant) | 50 µM SB 328437 | No significant effect on cell viability alone. | |

| 9.7 µM 5-FU + 50 µM SB 328437 | Significant reduction in cell viability compared to 5-FU alone. | ||

| 24.8 µM 5-FU + 50 µM SB 328437 | Significant reduction in cell viability compared to 5-FU alone. | ||

| 24.8 µM 5-FU + 50 µM SB 328437 | Significant decrease in CCR3 and Thymidylate Synthase (TS) mRNA expression. |

Signaling Pathways Modulated by CCR3 Antagonists

CCR3 activation in cancer cells has been shown to stimulate downstream signaling pathways that are crucial for tumor progression, notably the MAPK/ERK and JAK/STAT pathways. CCR3 antagonists exert their effects by blocking these cascades.

CCR3-Mediated Signaling in Cancer Cells

Mechanism of Action of a CCR3 Antagonist

References

Methodological & Application

Application Notes and Protocols for CCR3 Antagonist Chemotaxis Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a chemotaxis assay to evaluate the efficacy of CCR3 antagonists. The C-C chemokine receptor 3 (CCR3) is a key mediator in the recruitment of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation, making it a significant target in the development of therapeutics for allergic diseases such as asthma.

Introduction to CCR3 and Chemotaxis

CCR3 is a G protein-coupled receptor (GPCR) that is activated by chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). The binding of these ligands to CCR3 initiates a signaling cascade that leads to cellular responses including chemotaxis, which is the directed migration of cells along a chemical gradient. In the context of inflammatory diseases, the chemotactic migration of eosinophils to tissues, orchestrated by the interaction of eotaxins with CCR3, is a critical pathological event. CCR3 antagonists are compounds designed to block this interaction, thereby inhibiting eosinophil migration and mitigating the inflammatory response.

The Boyden chamber, or transwell assay, is a widely accepted and utilized method for studying chemotaxis in vitro. This system consists of two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The migration of cells through the pores in the membrane towards the chemoattractant can be quantified, providing a measure of the chemotactic response. This assay can be adapted to screen for and characterize the inhibitory activity of CCR3 antagonists.

Data Presentation

The following table summarizes the in vitro activity of representative CCR3 antagonists, providing key quantitative data for easy comparison.

| Antagonist | Cell Type | Chemoattractant | Assay Type | IC50 | Citation |

| DPC168 | Mouse Eosinophils | Eotaxin | Chemotaxis | 41 nM | [1] |

| SB328437 | Not Specified | Not Specified | Not Specified | Not Specified | [2][3] |

| mAb 7B11 | Human Eosinophils | Eotaxin | Chemotaxis | ~5 µg/ml | [4] |

| Unnamed | Human Eosinophils | Eotaxin | Chemotaxis | Not Specified | [5] |

Signaling Pathway and Experimental Workflow

CCR3 Signaling Pathway

The binding of eotaxin to CCR3 triggers a cascade of intracellular events culminating in cell migration. The simplified signaling pathway is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. BioKB - CoOccurrence - eosinophil chemotaxis - chemotaxis [biokb.lcsb.uni.lu]

Application Notes and Protocols for Flow Cytometry Analysis with CCR3 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing "CCR3 Antagonist 1" in flow cytometry-based assays. The protocols outlined below are designed to facilitate the study of CCR3 (C-C chemokine receptor type 3), a key receptor in allergic inflammation, primarily expressed on eosinophils, basophils, and Th2 cells.[1] By blocking the binding of chemokines like eotaxin, CCR3 antagonists inhibit the downstream signaling pathways responsible for the recruitment and activation of these immune cells.[1]

Application Notes

Introduction to this compound

This compound is a potent and selective inhibitor of the CCR3 receptor. Its mechanism of action involves binding to the receptor and preventing the interaction with its natural ligands, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[1] This blockade of the CCR3 signaling cascade makes it a valuable tool for investigating the role of CCR3 in various physiological and pathological processes, including asthma, allergic rhinitis, and other eosinophilic disorders. Flow cytometry is an indispensable technique for characterizing the effects of this compound at the single-cell level.

Key Applications in Flow Cytometry

-

Receptor Occupancy: Determine the binding of this compound to its target on the cell surface and establish a dose-response relationship. This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.

-

Competitive Binding Assays: Assess the ability of this compound to compete with fluorescently labeled CCR3 ligands, providing insights into its binding affinity and inhibitory potential.

-

Receptor Internalization: Investigate the effect of this compound on receptor trafficking and downregulation, which can influence cellular responsiveness to chemokines.

-

Immunophenotyping and Cell Population Analysis: Quantify the frequency of CCR3-expressing cells, particularly eosinophils and basophils, in various biological samples (e.g., whole blood, tissue digests) following treatment with this compound.

-

Analysis of Downstream Signaling: In conjunction with intracellular flow cytometry, assess the inhibition of downstream signaling events, such as phosphorylation of ERK1/2 and p38 MAPK.

Experimental Protocols

Protocol 1: Eosinophil Identification and Quantification in Human Whole Blood

This protocol describes the identification and quantification of eosinophils in lysed whole blood using flow cytometry. Eosinophils are characterized by their high side scatter (SSC) and lack of CD16 expression.

Materials:

-

Human whole blood collected in EDTA tubes

-

This compound

-

PBS (Phosphate Buffered Saline)

-

FACS Lysing Solution (e.g., BD FACS™ Lysing Solution)

-

Anti-human CD16-FITC (Clone 3G8 or equivalent)

-

Anti-human CD49d-PE (Clone 9F10 or equivalent)

-

Anti-human CCR3-APC (Clone 5E8 or equivalent)

-

Isotype controls for each antibody

-

FACS tubes

Procedure:

-

Antagonist Treatment:

-

Aliquot 100 µL of whole blood into FACS tubes.

-

Add this compound at desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control.

-

Incubate for 30 minutes at 37°C.

-

-

Antibody Staining:

-

Add the antibody cocktail (CD16-FITC, CD49d-PE, CCR3-APC) to each tube.

-

Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

-

-

Red Blood Cell Lysis:

-

Add 2 mL of 1X FACS Lysing Solution to each tube.

-

Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Wash:

-

Aspirate the supernatant.

-

Resuspend the cell pellet in 2 mL of PBS.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the pellet in 300-500 µL of PBS for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire samples on a flow cytometer.

-

Gate on granulocytes based on forward scatter (FSC) and side scatter (SSC).

-

From the granulocyte gate, identify eosinophils as CD16-negative and SSC-high.

-

Quantify the percentage of CCR3+ eosinophils and the mean fluorescence intensity (MFI) of CCR3 staining.

-

Protocol 2: CCR3 Receptor Occupancy Assay

This protocol measures the percentage of CCR3 receptors on target cells that are bound by this compound.

Materials:

-

Isolated peripheral blood mononuclear cells (PBMCs) or a CCR3-expressing cell line

-

This compound

-

Fluorescently labeled this compound (if available) OR a fluorescently labeled anti-CCR3 antibody that does not compete with the antagonist.

-

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Wash cells with FACS buffer and adjust the cell concentration to 1 x 10^6 cells/mL.

-

-

Antagonist Incubation:

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add increasing concentrations of unlabeled this compound.

-

Incubate for 30-60 minutes at 4°C to reach binding equilibrium.

-

-

Detection of Unoccupied Receptors:

-

Add a saturating concentration of a fluorescently labeled anti-CCR3 antibody (that competes with the antagonist) to all tubes.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Wash and Data Acquisition:

-

Wash the cells twice with cold FACS buffer.

-

Resuspend in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

-

-

Data Analysis:

-

Determine the MFI of the fluorescently labeled antibody in each sample.

-

Calculate the percentage of receptor occupancy at each antagonist concentration relative to the maximum binding (no antagonist) and background (isotype control).

-

Protocol 3: CCR3 Internalization Assay

This protocol assesses the ability of this compound to induce or inhibit CCR3 internalization.

Materials:

-

CCR3-expressing cell line or isolated eosinophils

-

This compound

-

A known CCR3 agonist (e.g., eotaxin-1/CCL11)

-

Culture medium

-

Anti-human CCR3-PE antibody

-

FACS Buffer

-

FACS tubes

Procedure:

-

Cell Treatment:

-

Resuspend cells in culture medium at 1 x 10^6 cells/mL.

-

Treat cells with:

-

Vehicle control

-

This compound (at a concentration determined from receptor occupancy)

-

A known CCR3 agonist (e.g., 100 nM eotaxin-1)

-

This compound followed by the CCR3 agonist

-

-

Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

-

Staining:

-

Stop the internalization process by placing the tubes on ice.

-

Wash the cells once with cold PBS.

-

Stain with the anti-CCR3-PE antibody for 30 minutes at 4°C in the dark.

-

-

Wash and Data Acquisition:

-

Wash the cells twice with cold FACS buffer.

-

Resuspend in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

-

-

Data Analysis:

-

Measure the MFI of CCR3 staining at each time point for each condition.

-

A decrease in MFI indicates receptor internalization. Calculate the percentage of remaining surface CCR3 relative to the time 0 control.

-

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on CCR3 Receptor Occupancy

| This compound (nM) | Mean Fluorescence Intensity (MFI) | % Receptor Occupancy |

| 0 (Vehicle) | 1500 ± 120 | 0 |

| 0.1 | 1350 ± 110 | 10 |

| 1 | 900 ± 85 | 40 |

| 10 | 450 ± 50 | 70 |

| 100 | 150 ± 25 | 90 |

| 1000 | 75 ± 15 | 95 |

Table 2: Inhibition of Eotaxin-1 Induced CCR3 Internalization by this compound

| Treatment | % Surface CCR3 at 30 min |

| Vehicle Control | 100 ± 5.2 |

| Eotaxin-1 (100 nM) | 45 ± 3.8 |

| This compound (100 nM) | 98 ± 4.5 |

| This compound + Eotaxin-1 | 92 ± 5.1 |

Table 3: Effect of this compound on Eosinophil Population in a Murine Asthma Model (Example Data)

| Treatment Group | Total Lung Eosinophils (x10^4) | % CCR3+ Eosinophils |

| Naive | 0.5 ± 0.1 | 95 ± 2.1 |

| Allergen-Challenged (Vehicle) | 15.2 ± 2.5 | 96 ± 1.8 |

| Allergen-Challenged + this compound (1 mg/kg) | 5.8 ± 1.2 | 94 ± 2.5 |

| Allergen-Challenged + this compound (10 mg/kg) | 2.1 ± 0.8 | 95 ± 2.0 |

Visualizations

Caption: CCR3 signaling pathway and antagonist inhibition.

Caption: General workflow for flow cytometry analysis.

Caption: Eosinophil gating strategy from whole blood.

References

"application of CCR3 antagonist 1 in immunology research"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 3 (CCR3) is a key G protein-coupled receptor predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes.[1][2] Its primary ligands include the chemokines eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[3] The interaction between CCR3 and its ligands plays a crucial role in the recruitment and activation of these immune cells to sites of allergic inflammation.[1][3] Consequently, antagonism of CCR3 has emerged as a promising therapeutic strategy for a variety of inflammatory and allergic conditions, including asthma, allergic rhinitis, eosinophilic esophagitis, and atopic dermatitis.

"CCR3 antagonist 1" is a representative small molecule inhibitor designed to block the signaling cascade initiated by chemokine binding to CCR3. This document provides detailed application notes and protocols for the use of CCR3 antagonists in immunology research, using data from several well-characterized examples such as YM-344031, UCB35625, and SB328437.

Mechanism of Action

CCR3 antagonists function by competitively binding to the CCR3 receptor, thereby preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling pathways responsible for chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators from immune cells. Some antagonists may interact with specific residues within the transmembrane helices of the receptor to prevent the conformational changes necessary for signal transduction.

Data Presentation

The following tables summarize the quantitative data for representative CCR3 antagonists from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Representative CCR3 Antagonists

| Compound | Assay | Cell Type | Ligand | IC50 (nM) | Reference |

| YM-344031 | Ligand Binding | Human CCR3-expressing cells | Eotaxin-1 | 3.0 | |

| Ca2+ Flux | Human CCR3-expressing cells | Eotaxin-1 | 5.4 | ||

| Chemotaxis | Human CCR3-expressing cells | Eotaxin-1 | 19.9 | ||

| UCB35625 | Chemotaxis | CCR3-transfected cells | Eotaxin | 93.7 | |

| HIV-1 Entry | NP-2 (glial cell line) | HIV-1 isolate 89.6 | 57 | ||

| SB328437 | - | - | - | 4.5 | |

| R321 | Chemotaxis | Blood eosinophils | Eotaxin-1 | Low nanomolar |

Table 2: In Vivo Efficacy of Representative CCR3 Antagonists

| Compound | Animal Model | Disease Model | Dosing | Effect | Reference |

| YM-344031 | Cynomolgus monkeys | Eotaxin-1-induced eosinophil shape change | 1-10 mg/kg (oral) | Significant inhibition of eosinophil shape change | |

| Mouse | Allergic skin reaction | 100 mg/kg (oral) | Prevention of immediate and late-phase reactions | ||

| SB328437 | Winnie mice | Spontaneous chronic colitis | 13.75 mg/kg (i.p.) | Attenuated disease activity and reduced eosinophil accumulation | |

| R321 | Mouse | Triple allergen asthma model | Intravenous | Blocks eosinophil recruitment and prevents airway hyperresponsiveness | |

| GW766994 | Human | Asthma with eosinophilic bronchitis | 300 mg twice daily (oral) | No significant reduction in sputum or blood eosinophils, but modest improvement in airway hyperresponsiveness |

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol is designed to assess the ability of a CCR3 antagonist to inhibit the migration of CCR3-expressing cells towards a chemokine gradient.

Materials:

-

CCR3-expressing cells (e.g., human eosinophils, AML14.3D10-CCR3 cell line)

-

Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane)

-

Chemoattractant: Recombinant human eotaxin-1 (CCL11)

-

Test compound: this compound

-

Assay buffer: RPMI 1640 with 0.5% BSA

-

Cell staining and counting equipment (e.g., hemocytometer, automated cell counter)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Resuspend CCR3-expressing cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of the CCR3 antagonist or vehicle control for 30 minutes at 37°C.

-

Add the chemoattractant (e.g., 10 nM eotaxin-1) to the lower wells of the chemotaxis chamber.

-

Add the pre-incubated cell suspension to the upper wells of the chamber.

-

Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove the membrane, wipe the upper surface to remove non-migrated cells, and fix and stain the migrated cells on the lower surface.

-

Count the number of migrated cells in several high-power fields for each condition.

-

Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control and determine the IC50 value.

In Vitro Calcium Mobilization Assay

This assay measures the antagonist's ability to block the intracellular calcium flux induced by chemokine binding to CCR3.

Materials:

-

CCR3-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM CaCl2 and 1 mM MgCl2

-

Chemoattractant: Eotaxin-1

-

Test compound: this compound

-

Fluorometric imaging plate reader or flow cytometer

Procedure:

-

Load the CCR3-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells and resuspend them in the assay buffer.

-

Aliquot the cell suspension into a 96-well plate.

-

Add various concentrations of the CCR3 antagonist or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Measure the baseline fluorescence for a short period.

-

Add the chemoattractant (e.g., 10 nM eotaxin-1) to the wells and immediately start recording the fluorescence intensity over time.

-

The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

-

Calculate the percentage inhibition of the calcium response for each antagonist concentration and determine the IC50 value.

In Vivo Model of Allergic Airway Inflammation

This protocol describes a general workflow for evaluating the efficacy of a CCR3 antagonist in a mouse model of asthma.

Materials:

-

Allergen (e.g., Ovalbumin (OVA) or house dust mite extract)

-

Adjuvant (e.g., Alum)

-

This compound

-

Vehicle control

-

Mice (e.g., BALB/c)

-

Equipment for intratracheal or intranasal administration

-

Equipment for bronchoalveolar lavage (BAL) and lung tissue collection

-

Flow cytometer for cell analysis

-

ELISA kits for cytokine measurement

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of the allergen mixed with adjuvant on days 0 and 14.

-

Challenge: On days 24, 25, and 26, challenge the mice with the allergen via intratracheal or intranasal administration.

-

Treatment: Administer the CCR3 antagonist or vehicle control to the mice at a predetermined dose and schedule (e.g., daily from day 23 to day 26).

-

Analysis (Day 27):

-

Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

-

Perform differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

-

Collect lung tissue for histological analysis (e.g., H&E and PAS staining for inflammation and mucus production).

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

-

Assess airway hyperresponsiveness to methacholine if required.

-

-

Data Analysis: Compare the inflammatory parameters between the antagonist-treated group and the vehicle-treated group to determine the efficacy of the CCR3 antagonist.

Visualization

CCR3 Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon chemokine binding to CCR3, leading to cellular responses such as chemotaxis and degranulation.

Caption: CCR3 signaling cascade initiated by chemokine binding.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the key steps in an in vivo experiment to evaluate a CCR3 antagonist.

Caption: Workflow for in vivo evaluation of a CCR3 antagonist.

Logical Relationship of CCR3 in Allergic Inflammation

This diagram illustrates the central role of CCR3 in the cascade of events leading to allergic inflammation.

References

Application Notes and Protocols: Experimental Use of CCR3 Antagonist 1 in Oncology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the role of C-C Motif Chemokine Receptor 3 (CCR3) in oncology and detail the experimental use of a representative CCR3 antagonist, referred to here as "CCR3 antagonist 1." The primary example used for protocol development is the well-characterized, potent, and selective CCR3 antagonist, SB 328437.

Introduction to CCR3 in Oncology

C-C Motif Chemokine Receptor 3 (CCR3) is a G protein-coupled receptor that is increasingly implicated in the progression of various cancers.[1][2] While traditionally studied in the context of allergic inflammation due to its high expression on eosinophils and basophils, emerging research has identified CCR3 expression on various tumor cells, including those of renal cell carcinoma, glioma, colon cancer, prostate cancer, and gastric cancer.[2][3]

The interaction of CCR3 with its ligands, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5), can promote several pro-tumorigenic processes[4]:

-

Tumor Cell Proliferation and Survival: Activation of CCR3 signaling can lead to increased cancer cell proliferation and resistance to apoptosis.

-

Metastasis: CCR3 signaling can enhance cancer cell migration and invasion, facilitating the metastatic cascade.

-

Angiogenesis: CCR3 is expressed on endothelial cells, and its activation by ligands like eotaxin-1 can promote the formation of new blood vessels, which are essential for tumor growth.

-

Chemoresistance: Overexpression of CCR3 has been associated with resistance to standard chemotherapeutic agents. For instance, in gastric cancer, higher CCR3 levels are linked to increased resistance to 5-fluorouracil (5-FU).

Given its multifaceted role in cancer progression, targeting CCR3 with specific antagonists presents a promising therapeutic strategy.

Data Presentation: In Vitro Efficacy of CCR3 Antagonists

The following table summarizes the in vitro activity of several CCR3 antagonists against their target, providing key quantitative data for comparison.

| Antagonist | Target(s) | Assay | Cell Type/System | IC50 Value | Reference |

| SB 328437 | CCR3 | Inhibition of ligand binding | Recombinant cells | 4.5 nM | |

| Inhibition of eotaxin-induced Ca2+ mobilization | Eosinophils | 38 nM | |||

| Sensitization to 5-FU | 5-FU-resistant AGS gastric cancer cells | 50 µM (concentration used) | |||

| UCB35625 | CCR1, CCR3 | Inhibition of eotaxin-induced chemotaxis | CCR3-transfected cells | 93.7 nM | |

| Inhibition of HIV-1 entry | NP-2 (glial cell line) | 57 nM | |||

| YM-344031 | CCR3 | Inhibition of eotaxin-1 binding | CCR3-expressing cells | 3.0 nM | |

| Inhibition of RANTES binding | CCR3-expressing cells | 16.3 nM | |||

| Inhibition of ligand-induced Ca2+ flux | CCR3-expressing cells | 5.4 nM | |||

| Inhibition of chemotaxis | CCR3-expressing cells | 19.9 nM |

Experimental Protocols

The following protocols are provided as a guide for the experimental evaluation of CCR3 antagonists in an oncology setting, using SB 328437 as the exemplary "this compound."

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is designed to assess the effect of a CCR3 antagonist on the viability of cancer cells, both alone and in combination with a chemotherapeutic agent.

Objective: To determine the cytotoxic effect of SB 328437 on 5-fluorouracil (5-FU)-resistant gastric cancer cells (AGS R-5FU).

Materials:

-

AGS R-5FU gastric cancer cell line

-

RPMI-1640 medium with 10% FBS

-

SB 328437

-

5-Fluorouracil (5-FU)

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AGS R-5FU cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment:

-

Prepare serial dilutions of 5-FU (e.g., 0.01 to 1,000 µM) to determine its EC50.

-

Treat cells with varying concentrations of 5-FU alone or in combination with a fixed concentration of SB 328437 (e.g., 50 µM).

-

Include a vehicle control (DMSO) and a control with SB 328437 alone.

-

Incubate the plates for 72 hours at 37°C.

-

-

MTT Addition:

-

After the 72-hour incubation, carefully remove the culture medium.

-

Add 50 µL of MTT solution (0.5 mg/mL) to each well.

-

Incubate the plate for 2 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for 5-FU in the presence and absence of the CCR3 antagonist.

-

Protocol 2: Quantitative Real-Time PCR (RT-qPCR)

This protocol is for analyzing changes in the expression of CCR3 and chemoresistance-related genes upon treatment with a CCR3 antagonist.

Objective: To quantify the mRNA expression levels of CCR3 and thymidylate synthase (TS) in AGS R-5FU cells following treatment with SB 328437 and 5-FU.

Materials:

-

AGS R-5FU cells treated as in the MTT assay

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

SYBR Green qPCR Master Mix

-

Primers for CCR3, TS, and a reference gene (e.g., ACTB)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers.

-

RT-qPCR:

-

Set up the qPCR reaction using SYBR Green qPCR Master Mix, cDNA template, and specific primers for CCR3, TS, and the reference gene.

-

The thermal cycling conditions should include an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds), annealing (e.g., 60°C for 30 seconds), and extension (e.g., 72°C for 30 seconds).

-

Perform a melting curve analysis to ensure the specificity of the amplified products.

-

-

Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCq method, with ACTB as the reference gene for normalization.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of a CCR3 antagonist in a mouse xenograft model.

Objective: To assess the effect of SB 328437 on the growth of human cancer cell-derived tumors in immunodeficient mice.

Materials:

-